N-benzoyl-2-methylalanine
N-benzoyl-2-methylalanine
Brand Name:
Vulcanchem
CAS No.:
57224-51-8
VCID:
VC21088632
InChI:
InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15)
SMILES:
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula:
C11H13NO3
Molecular Weight:
207.23 g/mol
N-benzoyl-2-methylalanine
CAS No.: 57224-51-8
Cat. No.: VC21088632
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57224-51-8 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 2-benzamido-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15) |
| Standard InChI Key | AXAMLHJXUICVAY-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator